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L-ALANINE (13C3; 15N)

Cat. No.: B1580383
M. Wt: 93.07
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Description

Significance of Stable Isotope Probes in Contemporary Metabolic Studies

Stable isotope probes are indispensable in modern metabolic research for several key reasons. They offer a non-invasive and safe way to study metabolic processes in vivo, including in human subjects. cambridge.org The use of stable isotopes, like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), eliminates the radioactive hazard associated with radioisotopes. cambridge.org This technique provides high sensitivity and precision, particularly in measuring processes like tissue protein synthesis. cambridge.org

The application of stable isotope labeling allows for the detailed mapping of complex metabolic networks. creative-proteomics.com For instance, by feeding cells with glucose labeled with ¹³C, researchers can trace the flow of carbon atoms through central metabolic pathways such as glycolysis, the citric acid cycle (TCA cycle), and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com This ability to track the fate of specific atoms provides invaluable insights into the regulation and dysregulation of metabolism in various physiological and pathological states. Furthermore, stable isotope labeling is a cornerstone of quantitative proteomics, enabling accurate comparison of protein abundance between different experimental conditions.

Rationale for Dual Carbon-13 and Nitrogen-15 Labeling in L-Alanine

The dual labeling of L-Alanine with both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) offers a significant analytical advantage over single-isotope labeling. This approach allows for the simultaneous tracing of both the carbon backbone and the amino nitrogen of the alanine (B10760859) molecule. This is crucial for understanding the complete metabolic fate of the amino acid, as the carbon and nitrogen components can follow different metabolic routes.

For example, the carbon skeleton of alanine can be used for gluconeogenesis to produce glucose, or it can be oxidized for energy. researchgate.netresearchgate.net Simultaneously, the amino nitrogen can be transferred to other molecules in transamination reactions or be incorporated into urea (B33335) for excretion. researchgate.netnih.gov Studies using dual-labeled alanine have revealed important insights into compartmentalized metabolism in tissues like the brain. These investigations have helped to determine the relative importance of different enzymatic pathways, an endeavor not possible with single-isotope methods. The distinct mass signatures created by the dual labels also enhance the accuracy of quantitative analysis using mass spectrometry.

Historical Context of Isotopic Tracers in Biochemical Discovery

The use of isotopic tracers in biochemistry has a rich history that has revolutionized our understanding of biological processes. The concept was pioneered by Georg de Hevesy in the early 20th century, who used radioactive isotopes to trace chemical conversions, earning him a Nobel Prize. nih.gov His work in 1935, using phosphorus-32 (B80044) (³²P), revealed the dynamic nature of metabolism. nih.gov

The discovery of radioactivity in the late 19th century laid the groundwork for understanding atomic structure and the subsequent use of radioisotopes to follow molecules through biological systems. tandfonline.comnih.gov The 1940s saw the first studies using radiotracers, employing simple analytical techniques. tandfonline.comnih.gov A pivotal moment came with the discovery of long-lived carbon-14 (B1195169) (¹⁴C) by Martin Kamen and Samuel Ruben in 1940, which became a powerful tool for elucidating complex biochemical pathways like photosynthesis. nih.gov

In the late 1930s, Rudolf Schoenheimer and David Rittenberg were pioneers in applying stable isotopes to biological research, conducting the first systematic studies of amino acid metabolism using isotopically labeled compounds. Their work demonstrated that amino acids could be traced through metabolic pathways. The development of techniques to enrich deuterium (B1214612) and carbon-13, combined with Harold Urey's work on nitrogen-15, provided the essential toolkit for stable isotope labeling studies.

Properties

Molecular Weight

93.07

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Purity Verification of L Alanine 13c3; 15n

Chemical Synthesis Pathways for Defined Isotopic Enrichment

Chemical synthesis offers a high degree of control over the incorporation of stable isotopes into the L-Alanine molecule. These methods often start with simple, isotopically labeled precursors and build the amino acid through a series of controlled reactions.

Precursor Selection and Reaction Optimization

The selection of appropriate isotopically labeled precursors is the foundational step in the chemical synthesis of L-ALANINE (13C3; 15N). Common precursors include ¹³C-labeled pyruvate (B1213749) and ¹⁵N-labeled ammonia (B1221849). The classical Strecker synthesis, for instance, can be adapted to use ¹⁵NH₃ (labeled ammonia) and a ¹³C-labeled aldehyde to introduce the desired isotopes. Another approach involves the alkylation of protected glycine (B1666218) derivatives, where ¹³C-labeled methyl groups can be introduced.

Reaction conditions such as pH, temperature, and catalyst choice are meticulously optimized to ensure efficient incorporation of the isotopes and to minimize the formation of unlabeled byproducts. For example, in the reductive amination of α-keto acids, controlling the reaction pH is critical for the success of the synthesis.

Stereochemical Control in L-Alanine Synthesis

A significant challenge in the chemical synthesis of L-Alanine is achieving the correct stereochemistry, as biological systems exclusively utilize the L-isomer. Many chemical synthesis routes, such as the Strecker synthesis, naturally produce a racemic mixture (an equal amount of L- and D-isomers).

To obtain the enantiomerically pure L-Alanine, a resolution step is required. This can be accomplished through enzymatic resolution, where an enzyme selectively acts on one of the isomers, or by using chiral catalysts that direct the reaction towards the desired stereoisomer. For instance, some methods employ chiral auxiliaries, such as in the Schöllkopf method using a bis-lactim ether as a chiral alanine (B10760859) enolate equivalent, to control the stereochemistry during synthesis. nih.gov The development of catalytic methods for the stereoconversion of L-alanine to α-deuterated D-alanine highlights the ongoing research into controlling stereochemical outcomes. researchgate.net

Biosynthetic and Enzymatic Approaches for Isotopic Labeling

Biosynthetic and enzymatic methods leverage the highly specific and efficient machinery of biological systems to produce isotopically labeled L-Alanine. These approaches are often lauded for their exceptional stereoselectivity.

Directed Biosynthesis with Labeled Precursors

In directed biosynthesis, microorganisms such as genetically engineered bacteria or yeast are cultured in a medium containing isotopically labeled nutrients. For the production of L-ALANINE (13C3; 15N), these microorganisms are fed with ¹³C-labeled glucose as the carbon source and ¹⁵N-labeled ammonium (B1175870) salts as the nitrogen source. The microbes' natural metabolic pathways then incorporate these heavy isotopes into the amino acids they synthesize. This method is particularly efficient and can be scaled up for large-scale production. Research has shown that the carbon skeleton of alanine can be derived from L-malate via the TCA cycle, and the nitrogen is incorporated from ammonium. nih.gov

Enzyme-Mediated Isotopic Exchange Reactions

Enzymatic methods offer a highly specific route to isotopically labeled amino acids. Alanine dehydrogenase, for example, is an enzyme that catalyzes the reductive amination of a corresponding α-keto acid with high stereoselectivity, directly yielding the L-isomer. By using an isotopically labeled α-keto acid and a ¹⁵N-labeled ammonium source, L-ALANINE (13C3; 15N) can be produced with high enantiomeric purity.

Recent advancements have demonstrated H₂-driven biocatalytic platforms that combine a hydrogenase with an amino acid dehydrogenase, like L-alanine dehydrogenase (L-AlaDH), to produce multiply labeled amino acids from inexpensive isotopic precursors such as ²H₂O and ¹⁵NH₄⁺. rsc.orgrsc.org It is crucial to use a purified L-AlaDH, as commercial preparations may contain contaminating racemases that can lead to a lower enantiomeric excess. rsc.orgrsc.org

Analytical Techniques for Isotopic Enrichment and Purity Assessment

Verifying the isotopic enrichment and chemical purity of the final product is a critical quality control step. A suite of sophisticated analytical techniques is employed for this purpose.

Analytical TechniquePurposeKey Findings
Mass Spectrometry (MS) Verifies the molecular weight and quantifies the level of isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its fragments. vulcanchem.com High-resolution mass spectrometry (HR-MS) is often used for precise mass determination. Confirms the incorporation of three ¹³C atoms and one ¹⁵N atom, with commercial preparations often achieving >99% isotopic purity. isotope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the positions of the isotopic labels within the molecule. ¹H, ¹³C, and ¹⁵N NMR are used to verify the structure and isotopic incorporation. Provides detailed structural information and confirms that the isotopes are located at the correct atomic positions.
Gas Chromatography-Mass Spectrometry (GC-MS) Assesses chemical purity and can be used to analyze volatile derivatives of the amino acid. vulcanchem.com It is also a key technique in enantiomer-specific isotope analysis (ESIA) to separate D- and L-alanine. jamstec.go.jpDetermines the presence of any chemical impurities or unreacted starting materials. Can also determine the enantiomeric excess. acs.org
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the compound by separating it from any non-volatile impurities. Confirms the chemical purity is typically greater than 98%. isotope.com
Elemental Analysis Confirms the overall chemical composition and can provide information on the isotopic composition. Verifies that the elemental makeup of the synthesized compound matches the expected formula.

High-Resolution Mass Spectrometry for Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the isotopic enrichment and distribution in L-Alanine (13C3; 15N). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the mass accuracy required to differentiate between the labeled compound and its unlabeled counterparts, as well as any partially labeled intermediates. researchgate.netnih.gov The incorporation of three ¹³C atoms and one ¹⁵N atom results in a significant mass shift of approximately 4 Daltons compared to natural L-alanine.

The analysis involves measuring the mass-to-charge ratio (m/z) of the molecule with high precision. By comparing the experimental mass spectrum to the theoretical isotopic pattern, researchers can quantify the level of enrichment. researchgate.net The high resolving power of these instruments can separate the isotopic fine structure, allowing for unequivocal assignment of ¹³C and ¹⁵N enrichment levels. acs.org This prevents the overlapping of isotopic patterns from different species, which could otherwise compromise quantitative accuracy. researchgate.net Mass spectrometry is a primary method for assessing the enrichment level of isotopically labeled proteins and their constituent amino acids. researchgate.netnih.gov

Table 1: Theoretical and Expected Mass-to-Charge (m/z) Ratios for L-Alanine Isotopologues

This table illustrates the distinct mass signatures of unlabeled, partially labeled, and fully labeled L-Alanine as detected by HRMS.

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Nuclear Magnetic Resonance Spectroscopy for Positional Labeling Fidelity

For L-Alanine (13C3; 15N), the ¹³C NMR spectrum is used to confirm the presence of the label at all three carbon positions (the carboxyl carbon, the α-carbon, and the β-carbon). researchgate.net The chemical shifts of these carbons provide unambiguous identification. Similarly, a ¹⁵N NMR spectrum will show a characteristic signal confirming the incorporation of the ¹⁵N isotope into the amino group. acs.org Furthermore, heteronuclear NMR experiments can detect through-bond couplings (J-couplings) between the adjacent ¹³C and ¹⁵N nuclei, which serves as definitive proof of the specific ¹³C₃; ¹⁵N labeling pattern. acs.orgutoronto.ca

Table 2: Typical NMR Chemical Shifts for L-Alanine (¹³C₃; ¹⁵N)

This table presents representative chemical shift values used to confirm the identity and labeling pattern of L-Alanine in NMR spectra. Values can vary slightly based on solvent and pH.

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Chromatographic Methods for Chemical Purity and Isotopic Integrity

Chromatographic techniques are essential for assessing both the chemical purity and the isotopic integrity of the L-Alanine (13C3; 15N) product. Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the target compound from any unlabeled precursors, reaction byproducts, or other chemical contaminants. sci-hub.boxcreative-proteomics.comalexandraatleephillips.com

Amino acid analysis often involves coupling chromatography with mass spectrometry (LC-MS or GC-MS). sci-hub.boxalexandraatleephillips.com This combination is particularly powerful because it verifies that the peak eluting at the characteristic retention time for L-alanine also possesses the correct mass-to-charge ratio for the fully labeled isotopologue. creative-proteomics.com This dual verification confirms both chemical purity and isotopic integrity simultaneously.

For GC analysis, amino acids typically require a derivatization step to increase their volatility. sci-hub.boxalexandraatleephillips.comchromatographyonline.com In contrast, HPLC methods, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), can often separate underivatized amino acids. creative-proteomics.com The use of isotopically labeled amino acids as internal standards in isotope dilution mass spectrometry (IDMS) is a gold-standard technique for achieving highly accurate and precise quantification. sepscience.comnist.gov The heavy-labeled L-Alanine (13C3; 15N) itself serves this purpose in complex biological samples, where it can be distinguished from its natural counterpart. chemie-brunschwig.ch

Table 3: Example Chromatographic Techniques for Amino Acid Analysis

This table summarizes common chromatographic approaches used for the purity assessment of amino acids like L-Alanine.

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Advanced Analytical Methodologies Employing L Alanine 13c3; 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The unique nuclear spin properties of ¹³C and ¹⁵N make L-ALANINE (13C3; 15N) particularly amenable to NMR spectroscopy. This technique provides detailed insights into the structure, dynamics, and metabolic fate of molecules. isotope.comnmr-bio.com

In Vivo NMR for Dynamic Metabolic Processes

In vivo NMR spectroscopy enables the real-time, non-invasive observation of metabolic processes within living organisms. The use of ¹³C and ¹⁵N labeled substrates is crucial for these studies. nih.gov By introducing L-ALANINE (13C3; 15N), scientists can monitor its conversion into other key metabolites. For instance, research has shown that L-alanine can be converted to L-glutamate, which is then involved in the biosynthesis of L-theanine in tea plants. acs.org Such studies provide a dynamic view of metabolic fluxes and pathway activities under various physiological conditions.

Ex Vivo and In Vitro NMR for Metabolite and Protein Structure Elucidation

Ex vivo and in vitro NMR studies offer a more controlled environment to investigate the metabolic fate of L-ALANINE (13C3; 15N) and its incorporation into larger biomolecules. In these settings, labeled alanine (B10760859) can be supplied to cell cultures or tissue samples. Subsequent analysis of cell extracts or purified proteins by NMR can reveal the precise location of the isotopic labels. nih.gov This information is invaluable for elucidating metabolic pathways and for determining the three-dimensional structures of proteins. nmr-bio.comnih.gov For example, in cell-free protein synthesis systems, isotopically labeled amino acids like L-ALANINE (13C3; 15N) can be incorporated into proteins, which is particularly useful for producing proteins with site-directed isotope labeling for structural analysis. ckisotopes.com

Site-Specific Isotope Enrichment and J-Coupling Analysis

The specific placement of ¹³C and ¹⁵N isotopes in L-ALANINE (13C3; 15N) is highly advantageous for J-coupling analysis. J-coupling, an interaction between nuclear spins, provides information about the covalent bonds connecting atoms. escholarship.org By analyzing the coupling between ¹³C-¹³C and ¹³C-¹⁵N nuclei, researchers can confirm the structure of metabolites derived from the labeled alanine. researchgate.netrsc.org This is essential for the unambiguous identification of molecules and for tracing the flow of atoms through metabolic networks. researchgate.net However, in complex systems with clusters of ¹³C atoms, J-couplings can also introduce challenges in certain NMR experiments, such as REDOR, by causing unwanted dephasing. nih.gov

Application in Biomolecular Structure and Dynamics Studies

L-ALANINE (13C3; 15N) is a cornerstone in NMR-based studies of protein structure and dynamics. isotope.comisotope.com Incorporating this labeled amino acid into a protein allows for the selective observation of alanine-specific signals, which simplifies complex spectra and aids in resonance assignment. nih.gov These assignments are the foundation for determining the protein's three-dimensional structure. Furthermore, NMR relaxation experiments performed on the labeled sites provide detailed information about the protein's dynamic properties, such as flexibility and conformational changes, which are often crucial for its function. nmr-bio.com

Mass Spectrometry (MS) Based Tracing and Quantification

Mass spectrometry, a technique that measures the mass-to-charge ratio of ions, is another powerful method that leverages stable isotope labeling. buchem.com The mass difference between L-ALANINE (13C3; 15N) and its unlabeled counterpart allows for their distinct detection and quantification. labmix24.com

Targeted Metabolomics for Pathway Interrogation

Targeted metabolomics focuses on the measurement of a specific group of metabolites to investigate particular metabolic pathways. lcms.cz L-ALANINE (13C3; 15N) serves as an excellent tracer in these studies. isotope.com When introduced into a biological system, its labeled atoms are incorporated into various downstream metabolites. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are then used to quantify the labeled and unlabeled forms of these metabolites. nih.gov This allows for the calculation of metabolic fluxes, providing a quantitative understanding of pathway utilization. For example, studies have used ¹³C₃-alanine to trace its utilization in pancreatic cancer cells, revealing insights into their metabolic reprogramming. aacrjournals.org The data from such experiments can reveal the relative contributions of different metabolic pathways to cellular energy production and biosynthesis.

Interactive Data Table: Research Findings on L-ALANINE (13C3; 15N) Applications

Analytical Technique Application Area Key Finding Organism/System
In Vivo NMRMetabolic TracingL-alanine is a precursor to L-glutamate in the biosynthesis of L-theanine. acs.orgTea Plants (Camellia sinensis)
In Vitro MSMetabolomicsAlanine contributes significantly to bioenergetic and anabolic pathways, though its utilization is heterogeneous. aacrjournals.orgPancreatic Ductal Adenocarcinoma (PDAC) cells
NMRProtein StructureIncorporation of labeled amino acids simplifies NMR spectra and aids in structural determination. nih.govRecombinant proteins expressed in E. coli
LC-MS/MSMetabolomicsDeveloped a platform for high-throughput quantification of amino acids to study drug effects. nih.govAdherent cultured cells

Untargeted Metabolomics for Novel Metabolic Discoveries

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to provide a comprehensive snapshot of its metabolic state. When combined with stable isotope tracers like L-ALANINE (13C3; 15N), this approach becomes a powerful tool for discovery. By introducing the labeled alanine into a biological system, researchers can trace the incorporation of its ¹³C and ¹⁵N isotopes into a wide array of downstream metabolites without preconceived bias. buchem.com This strategy is invaluable for uncovering previously unknown metabolic pathways, identifying novel biochemical transformations, and revealing new metabolic connections that are not apparent from static concentration measurements alone. buchem.com

The process involves administering L-ALANINE (13C3; 15N) to cells, tissues, or whole organisms and, after a defined period, analyzing extracts using high-resolution mass spectrometry. The instrument detects newly synthesized molecules that contain the ¹³C and/or ¹⁵N labels, distinguishing them from their pre-existing, unlabeled counterparts. This allows for the mapping of metabolic networks and the discovery of unexpected metabolic fates of the alanine carbon and nitrogen backbone. buchem.com

Table 1: Application of L-ALANINE (13C3; 15N) in Untargeted Metabolomics
Research ObjectiveMethodological ApproachExpected OutcomeKey Analytical Technique
Pathway DiscoveryIntroduce L-ALANINE (13C3; 15N) into a cell culture and perform a global scan for all labeled metabolites.Identification of novel metabolites derived from alanine.LC-MS/MS
Mapping Metabolic NetworksTrace the time-course appearance of labeled isotopologues across the metabolome.Elucidation of new connections between alanine metabolism and other pathways (e.g., Krebs cycle, nucleotide synthesis).High-Resolution MS
Biomarker IdentificationCompare labeled metabolite profiles between healthy and diseased states.Discovery of metabolic dysregulations and potential disease biomarkers.FT-ICR-MS or Orbitrap MS

Isotope Dilution Mass Spectrometry for Absolute Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as one of the most accurate and reproducible methods for quantifying molecules in complex biological samples. ckisotopes.com The technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. L-ALANINE (13C3; 15N) is an ideal internal standard for the absolute quantification of endogenous L-alanine. ckisotopes.com

In an IDMS experiment, a known quantity of L-ALANINE (13C3; 15N) is added (spiked) into a biological sample prior to processing and analysis. The labeled standard is chemically identical to the endogenous (unlabeled) alanine and thus behaves identically during sample extraction, purification, and ionization in the mass spectrometer. However, it is easily distinguished by its higher mass (a mass shift of M+4). By measuring the ratio of the MS signal intensity of the endogenous alanine to the L-ALANINE (13C3; 15N) standard, the precise absolute concentration of the endogenous alanine in the original sample can be calculated. buchem.comckisotopes.com This method effectively corrects for sample loss during preparation and for variations in instrument response (ion suppression), leading to highly accurate and reliable quantification. nih.gov

High-Resolution MS for Isotopic Mass Defect Resolution

When using tracers with multiple heavy isotopes, such as L-ALANINE (13C3; 15N), high-resolution mass spectrometry (HRMS) is essential for accurate data interpretation. The need for HRMS arises from the phenomenon of "mass defect," which is the difference between a nuclide's nominal mass (the integer sum of its protons and neutrons) and its exact mass.

For example, the incorporation of a ¹³C atom or a ¹⁵N atom into a metabolite results in a nominal mass increase of 1 Da. However, their exact mass contributions are different. Distinguishing between metabolites that have incorporated a ¹³C atom versus a ¹⁵N atom is impossible with low-resolution MS but can be achieved with HRMS. uni-regensburg.de An instrument with a mass resolution greater than 60,000 is typically required to resolve the mass defect difference between these isotopes. uni-regensburg.de This capability is critical in dual-labeling experiments to correctly identify the number and type of isotopes in a given metabolite, preventing erroneous assumptions about the metabolic pathways involved. uni-regensburg.de

Table 2: Exact Masses of Alanine Isotopologues
IsotopologueFormulaNominal Mass (Da)Exact Mass (Da)Mass Difference from Unlabeled (mDa)
Unlabeled L-AlanineC₃H₇NO₂8989.04768-
L-Alanine (1-¹³C)¹³CC₂H₇NO₂9090.051043.36
L-Alanine (¹⁵N)C₃H₇¹⁵NO₂9090.04471-2.97
L-ALANINE (13C3; 15N)¹³C₃H₇¹⁵NO₂9393.0577710.09

Combined and Complementary Analytical Platforms

To achieve a truly comprehensive understanding of metabolism, researchers often integrate data from multiple analytical platforms. The combination of NMR and MS is particularly powerful, as the two techniques provide complementary information for metabolomic profiling and flux analysis. nih.goveurisotop.com

Integration of NMR and MS Data for Comprehensive Metabolomic Profiling

Mass spectrometry and nuclear magnetic resonance are the two primary analytical platforms used in metabolomics. nih.gov Integrating data from both provides a more robust and comprehensive analysis than either technique could achieve alone. nih.gov

Mass Spectrometry (MS) offers superior sensitivity, allowing for the detection and quantification of a vast number of low-abundance metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) is highly quantitative, reproducible, and non-destructive. nih.gov Its key strength lies in its unique ability to determine the precise location of isotopic labels within a molecule (positional isotopomers), which provides detailed information about the specific enzyme reactions that have occurred. nih.gov

By using L-ALANINE (13C3; 15N) in studies that employ both MS and NMR, researchers can leverage the high sensitivity of MS to identify all downstream labeled metabolites and the structural resolution of NMR to pinpoint the exact positions of the ¹³C and ¹⁵N atoms in key products. isotope.com This integrated approach yields a highly detailed map of metabolic pathways and fluxes. nih.gov

Orthogonal Validation of Metabolic Flux Data

To ensure the reliability of the findings, it is crucial to perform orthogonal validation, which involves confirming the results with a second, independent analytical method. For instance, if metabolic fluxes are initially calculated from LC-MS data, these results can be validated by analyzing the same samples with ¹³C-NMR. NMR provides distinct information on positional isotopomer distribution, which can be used to independently verify or refine the flux map generated from the MS data. This cross-validation approach significantly increases confidence in the results and helps resolve ambiguities, leading to more robust and accurate models of metabolic function.

Applications in Investigating Metabolic Pathways and Networks

Carbon and Nitrogen Flux Analysis

The dual labeling of L-alanine with three Carbon-13 (¹³C) atoms and one Nitrogen-15 (B135050) (¹⁵N) atom is particularly advantageous for dissecting the intricate coupling of carbon and nitrogen metabolism. This approach allows for the simultaneous quantification of intracellular fluxes, providing a comprehensive view of how cells coordinate the processing of these two essential elements. nih.gov

The primary entry point of alanine's carbon skeleton into central metabolism is through the reversible reaction catalyzed by alanine (B10760859) transaminase (ALT). In this reaction, the amino group of L-alanine is transferred to α-ketoglutarate to form L-glutamate, converting L-alanine into pyruvate (B1213749).

When using L-ALANINE (13C3; 15N) as a tracer, the three ¹³C atoms are transferred intact to pyruvate, forming [¹³C₃]-pyruvate. The fate of this labeled pyruvate can then be followed as it enters various metabolic pathways. By measuring the isotopic enrichment of ¹³C in downstream metabolites, the flux through the ALT reaction can be quantified. For instance, in a study on Mycobacterium bovis BCG, ¹³C¹⁵N-MFA was used to determine the flux of numerous reactions, including the alanine aminotransferase. This analysis provides a quantitative measure of how much carbon from alanine contributes to the pyruvate pool, which is a critical branch-point in metabolism. nih.gov

Table 1: Alanine Transaminase Flux in Mycobacterium bovis BCG

Reaction Name Net Flux (relative to glycerol (B35011) uptake)
Alanine Aminotransferase (bsALA) 0.015

Data derived from a Bayesian ¹³C¹⁵N-Metabolic Flux Analysis study. The flux value represents the net rate of the reaction relative to the primary carbon source uptake (glycerol, set to 100). nih.gov

The ¹⁵N atom on L-ALANINE (13C3; 15N) serves as a precise tracer for nitrogen trafficking. The ALT-catalyzed transamination reaction transfers the ¹⁵N from alanine to α-ketoglutarate, producing [¹⁵N]-glutamate. Glutamate (B1630785) is a central hub in nitrogen metabolism, acting as the primary nitrogen donor for the synthesis of most other non-essential amino acids through subsequent transamination reactions. nih.govlibretexts.org By tracking the appearance of ¹⁵N in other amino acids, researchers can map the distribution and flux of nitrogen throughout the amino acid synthesis network. nih.gov

Furthermore, the ¹⁵N label can be traced into the urea (B33335) cycle, the primary pathway for disposing of excess nitrogen in mammals. nyu.edu There are two main routes for the ¹⁵N from alanine-derived glutamate to enter the cycle:

Oxidative Deamination: [¹⁵N]-glutamate can undergo oxidative deamination by glutamate dehydrogenase in the mitochondria to release free ¹⁵N-ammonia (¹⁵NH₄⁺). This labeled ammonia (B1221849), combined with bicarbonate, forms ¹⁵N-carbamoyl phosphate (B84403), which enters the urea cycle. uomisan.edu.iqwikipedia.org

Transamination to Aspartate: [¹⁵N]-glutamate can transfer its labeled amino group to oxaloacetate via aspartate aminotransferase, forming [¹⁵N]-aspartate. This labeled aspartate is the second nitrogen donor in the urea cycle, combining with citrulline to form argininosuccinate. uomisan.edu.iqnih.gov

Studies using ¹⁵N-labeled compounds have quantified the relative contributions of different nitrogen sources to urea synthesis, highlighting the importance of both ammonia and aspartate. nih.gov

Table 2: Contribution of Nitrogen Sources to Urea Synthesis in Perfused Rat Liver

Nitrogen Source Contribution to Aspartate-N for Urea Synthesis
Perfusate NH₄Cl ~37%
Perfusate [2-¹⁵N]glutamine ~24%
Perfusate [5-¹⁵N]glutamine ~10%
Perfusate [¹⁵N]aspartate ~10%

This table illustrates how ¹⁵N tracing can determine the origins of nitrogen for urea synthesis. While this study used ¹⁵N-ammonia and glutamine, the data demonstrates the principle that would apply to tracing ¹⁵N from alanine, which contributes to both the ammonia and aspartate pools via glutamate. nih.gov

Anaplerotic reactions replenish tricarboxylic acid (TCA) cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). L-alanine is a key anaplerotic substrate. Its carbon skeleton, as pyruvate, can be carboxylated by pyruvate carboxylase (PC) to form oxaloacetate, directly feeding into the TCA cycle. nih.govresearchgate.net

Using L-ALANINE (13C3; 15N), the resulting [¹³C₃]-pyruvate is converted to [¹³C₃]-oxaloacetate by PC. The incorporation of this M+3 isotopologue into the TCA cycle can be measured, allowing for a quantitative assessment of the anaplerotic flux via PC relative to the oxidative entry of pyruvate via pyruvate dehydrogenase (PDH), which produces M+2 acetyl-CoA. Studies in rat liver have used ¹³C-alanine to determine the relative fluxes of these two pathways. researchgate.net

Table 3: Relative Flux of Pyruvate Carboxylase vs. Pyruvate Dehydrogenase in Rat Liver

Metabolic Flux Ratio
Pyruvate Dehydrogenase / Pyruvate Carboxylase ~28%

Data from a study using ¹³C-labeled L-alanine in rat liver, indicating that the anaplerotic flux through pyruvate carboxylase is substantially higher than the oxidative flux through pyruvate dehydrogenase under gluconeogenic conditions. researchgate.net

This analysis is crucial for understanding how cells maintain TCA cycle integrity while supporting demanding biosynthetic processes like gluconeogenesis and amino acid synthesis. nih.gov

Substrate Utilization and Metabolic Fate Determination

By tracing the distribution of ¹³C and ¹⁵N atoms from L-ALANINE (13C3; 15N) into a wide array of downstream metabolites, researchers can determine the metabolic fate of alanine and quantify its contribution to various cellular functions, from energy production to the synthesis of biomass precursors.

The [¹³C₃]-pyruvate derived from labeled alanine is a key substrate for the TCA cycle. It can enter the cycle through two primary mechanisms:

Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form [¹³C₂]-acetyl-CoA, which then condenses with oxaloacetate to form [¹³C₂]-citrate. As these labeled carbons flow through the cycle, they lead to M+2 isotopologues of intermediates like α-ketoglutarate, succinate, and malate. malaria.com

Pyruvate Carboxylase (PC): As an anaplerotic reaction, pyruvate is carboxylated to form [¹³C₃]-oxaloacetate. This M+3 labeled intermediate can then condense with unlabeled acetyl-CoA to form [¹³C₃]-citrate, or with [¹³C₂]-acetyl-CoA to form [¹³C₅]-citrate.

By analyzing the mass isotopologue distribution (the relative abundance of M+1, M+2, M+3, etc.) in TCA cycle intermediates, the relative activity of these pathways can be determined. This provides a detailed picture of how alanine contributes to both the oxidative (energy-producing) and anaplerotic (biosynthetic) functions of the TCA cycle. researchgate.net

Table 4: Illustrative ¹³C Enrichment in TCA Cycle Intermediates from Alanine-Derived [¹³C₃]-Pyruvate

TCA Cycle Intermediate Expected Major Labeled Isotopologue (from PDH) Expected Major Labeled Isotopologue (from PC)
Citrate M+2 M+3
α-Ketoglutarate M+2 M+3
Succinate M+2 M+2, M+3
Fumarate M+2 M+2, M+3
Malate M+2 M+3

This table illustrates the expected primary labeling patterns in TCA cycle intermediates following the metabolism of [¹³C₃]-pyruvate. The detection and quantification of these specific isotopologues allow for the determination of pathway activity. Data is illustrative, based on known metabolic pathways. researchgate.net

The carbon and nitrogen provided by L-alanine are fundamental building blocks for the de novo synthesis of other molecules. The pyruvate backbone can be channeled into gluconeogenesis to produce glucose, or it can serve as a precursor for the synthesis of other non-essential amino acids, such as valine and leucine (B10760876). nih.govresearchgate.net

Metabolic flux analysis using L-ALANINE (13C3; 15N) can precisely quantify the flux from alanine to these biosynthetic endpoints. For example, the flux map of Mycobacterium bovis BCG demonstrated the flow of carbon and nitrogen from central metabolism precursors, like pyruvate, into the biosynthetic pathways for numerous amino acids. nih.gov Similarly, a study in tea plants, while refuting the direct conversion of alanine to ethylamine, showed that labeled alanine was converted to glutamate, which then served as a precursor for the synthesis of theanine. acs.org These studies exemplify how L-ALANINE (13C3; 15N) can be used to definitively trace the role of alanine as a substrate for complex biosynthetic pathways.

Table 5: Metabolic Flux from Pyruvate (derived from Alanine) to Other Amino Acids in M. bovis BCG

Biosynthetic Product Net Flux (relative to glycerol uptake)
Valine 0.046
Leucine 0.076

These flux values represent the net synthesis rate of amino acids derived from pyruvate, which is directly formed from alanine via transamination. Data is from a ¹³C¹⁵N-MFA study. nih.gov

Analysis of Alanine Exchange and Net Flux in Metabolic Pathways

This approach is crucial for understanding the dynamics of pathways like the Cahill cycle (or alanine cycle), which links peripheral muscle tissue and the liver. creative-proteomics.com In this cycle, muscles release alanine, which is transported to the liver for gluconeogenesis. creative-proteomics.com Using L-Alanine (13C3; 15N), researchers can quantify the rate of alanine release from muscle and its uptake and conversion to glucose in the liver, providing a dynamic picture of inter-organ carbon and nitrogen exchange.

One study demonstrated the power of ¹³C¹⁵N-MFA by using dual isotopic labeling to measure intracellular carbon and nitrogen fluxes simultaneously. This method provides quantitative flux measurements for nitrogen metabolism alongside carbon fluxes, offering a more complete picture than ¹³C-MFA alone. nih.gov Such analyses are critical for understanding how cells adjust their metabolic flux to meet varying demands for energy and biosynthesis. creative-proteomics.com

Below is a table illustrating the type of data that can be obtained from such flux analysis studies.

Metabolic Flux ParameterDescriptionTypical Unit of MeasurementApplication Example with L-Alanine (13C3; 15N)
Net Flux The net rate of conversion of a substrate to a product in a pathway.mmol g biomass⁻¹ h⁻¹Quantifying the rate of glucose synthesis from alanine in the liver.
Exchange Flux The rate at which a reversible reaction exchanges atoms between two molecules at steady state.mmol g biomass⁻¹ h⁻¹Determining the bidirectionality of the alanine aminotransferase reaction.
Nitrogen Flux The rate of transfer of nitrogen atoms between molecules.nmol/kg·minTracing the transfer of the ¹⁵N from L-Alanine to other amino acids like glutamate.
Carbon Flux The rate of transfer of carbon atoms through a metabolic pathway.µmol/kg·minFollowing the ¹³C backbone from L-Alanine into intermediates of the TCA cycle and gluconeogenesis.

Elucidation of Specific Metabolic Pathways

The ability to trace the labeled carbon and nitrogen atoms of L-Alanine (13C3; 15N) makes it an invaluable tool for mapping the flow of metabolites through specific and interconnected pathways.

Alanine is a primary substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, which is vital for maintaining blood glucose levels. creative-proteomics.comresearchgate.net L-Alanine (13C3; 15N) is used to trace the conversion of the alanine carbon skeleton into glucose.

When L-Alanine (13C3; 15N) is introduced, the alanine aminotransferase (ALT) enzyme transfers its ¹⁵N-amino group to α-ketoglutarate to form glutamate, while the ¹³C₃-carbon skeleton is converted to ¹³C₃-pyruvate. creative-proteomics.comnih.gov This labeled pyruvate can then enter the gluconeogenic pathway. By analyzing the isotopic labeling pattern in glucose and its intermediates, researchers can quantify the contribution of alanine to glucose production. researchgate.netnih.gov

Studies have shown that labeled alanine enters the tricarboxylic acid (TCA) cycle primarily via pyruvate carboxylase, which converts pyruvate to oxaloacetate, a key gluconeogenic precursor. researchgate.netnih.gov The distribution of ¹³C labels in glucose molecules can reveal the relative activities of different pathways, such as the flux through the TCA cycle versus direct conversion, and the activity of the pentose (B10789219) phosphate pathway. researchgate.net

The following table summarizes key enzymatic steps where L-Alanine (13C3; 15N) can be used as a tracer.

Pathway StepEnzymeReaction MonitoredIsotopic Tracer Fate
Transamination Alanine Aminotransferase (ALT)L-Alanine + α-ketoglutarate ↔ Pyruvate + Glutamate¹³C₃-Alanine becomes ¹³C₃-Pyruvate; ¹⁵N is transferred to Glutamate.
Carboxylation Pyruvate Carboxylase (PC)Pyruvate + CO₂ → Oxaloacetate¹³C₃-Pyruvate is converted to ¹³C₃-Oxaloacetate, entering the TCA cycle/gluconeogenesis.
Gluconeogenesis VariousOxaloacetate → → GlucoseThe ¹³C labels are incorporated into the glucose backbone.

The ¹⁵N label on L-Alanine (13C3; 15N) is instrumental in studying the dynamics of amino acid metabolism and protein synthesis (proteogenesis). The amino group from alanine can be transferred to various α-keto acids to synthesize other non-essential amino acids. By tracking the appearance of ¹⁵N in other amino acids, researchers can map the intricate network of amino acid interconversion.

For instance, the transamination of L-Alanine (13C3; 15N) yields ¹⁵N-glutamate, which is a central hub in nitrogen metabolism. creative-proteomics.com This ¹⁵N-glutamate can then donate its amino group for the synthesis of other amino acids, such as glutamine, proline, and arginine.

In proteogenesis studies, L-Alanine (13C3; 15N) is incorporated directly into newly synthesized proteins. By measuring the rate of incorporation of the labeled alanine into tissue or cellular proteins, scientists can determine the fractional synthetic rate of proteins, providing insights into protein turnover under various physiological and pathological conditions. creative-peptides.com This technology is a powerful tool for studying the synthesis and metabolic pathways of proteins. creative-peptides.com

Research has established a significant link between the metabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine) and the synthesis of alanine, particularly in skeletal muscle. nih.govsurrey.ac.uk BCAAs can serve as a major source of nitrogen for alanine synthesis. nih.gov

Studies using ¹⁵N-labeled leucine have demonstrated that the nitrogen from BCAA catabolism is transferred to form alanine. nih.gov In postabsorptive humans, it was found that at least 20% of the nitrogen required for alanine synthesis is derived solely from leucine. nih.gov Extrapolating this, BCAAs as a group could contribute to a minimum of 60% of the nitrogen needed for alanine synthesis. nih.gov

L-Alanine (13C3; 15N) can be used in concert with BCAA tracers to quantify these relationships more precisely. By administering a ¹³C-labeled BCAA and L-Alanine (13C3; 15N), researchers can simultaneously follow the carbon and nitrogen flow from both sources, elucidating the complex interplay between these amino acid pools. This is particularly important in conditions like fasting or prolonged exercise, where muscle protein breakdown provides amino acids for both energy and gluconeogenesis via the alanine cycle. creative-proteomics.comsurrey.ac.uk

Role in Elucidating Biological Processes at Systemic and Cellular Levels

Cellular Metabolic Rewiring and Adaptation

The ability of cells to alter their metabolic pathways is crucial for survival, growth, and response to environmental changes. L-ALANINE (13C3; 15N) serves as a powerful tracer to investigate these dynamic processes.

Investigations in Cellular Energy Production and Redox Balance

Alanine (B10760859) plays a significant role in cellular energy homeostasis. By tracing the journey of the ¹³C-labeled carbon backbone and the ¹⁵N-labeled amino group of L-ALANINE (13C3; 15N), researchers can quantify its contribution to central carbon metabolism and the maintenance of redox balance.

In cancer cells, for instance, which often exhibit profound metabolic reprogramming, studies have utilized L-ALANINE (13C3; 15N) to track its catabolism. escholarship.org Research in MYC-driven liver cancer cells revealed that alanine is a major carbon source for the Tricarboxylic Acid (TCA) cycle, a key energy-producing pathway. escholarship.org The labeled carbon atoms from alanine were found incorporated into TCA cycle intermediates, demonstrating its role in sustaining bioenergetics for tumor cell survival. escholarship.org

Furthermore, in pancreatic ductal adenocarcinoma (PDAC) cells, stable-isotope tracing with ¹³C₃-alanine showed that alanine uptake can supply mitochondrial pyruvate (B1213749), which then fuels the oxidative TCA cycle. nih.govaacrjournals.org This allows glucose-derived pyruvate to be spared for other processes like aerobic glycolysis, a hallmark of cancer metabolism known as the Warburg effect. nih.govaacrjournals.org

Studying Metabolic Contributions to Cellular Growth and Function

Beyond energy production, alanine is a fundamental building block for proteins and a precursor for the synthesis of other important biomolecules. The dual-labeling of L-ALANINE (13C3; 15N) enables the simultaneous tracking of its carbon and nitrogen atoms into various biosynthetic pathways, providing a comprehensive picture of its contribution to cellular growth.

Research has shown that the carbon and nitrogen from labeled alanine are incorporated into proteinogenic amino acids, fatty acids, and nucleotides. nih.govaacrjournals.org In MYC-driven liver cancer cells, tracing studies with ¹³C₃, ¹⁵N-alanine demonstrated that alanine supports the synthesis of other amino acids like proline, aspartate, and asparagine. escholarship.org The labeled nitrogen and carbon atoms were detected in these newly synthesized amino acids, highlighting the role of alanine catabolism in providing the necessary precursors for biomass generation. escholarship.org

Similarly, in pancreatic cancer cells, significant labeling from ¹³C₃- and ¹⁵N-alanine was observed in various biosynthetic and central carbon metabolites, indicating that alanine contributes significantly to the anabolic pathways required for cellular proliferation. nih.govaacrjournals.org

Subcellular Compartmentation of Alanine Metabolism

Metabolic pathways are often compartmentalized within specific organelles, and understanding this spatial organization is key to comprehending cellular function. L-ALANINE (13C3; 15N) has been instrumental in dissecting the subcellular location of alanine metabolism.

Studies in pancreatic cancer have revealed a selective expression of the mitochondrial isoform of glutamic-pyruvic transaminase (GPT2), suggesting that the de novo synthesis and utilization of alanine primarily occur within the mitochondria. nih.govaacrjournals.org By using ¹³C₃-alanine in conjunction with inhibitors of mitochondrial pyruvate transport, researchers could demonstrate that alanine can be directly imported into the mitochondria for utilization, independent of cytosolic pyruvate pools. nih.govaacrjournals.org This highlights a critical aspect of metabolic compartmentalization that allows cancer cells to efficiently manage their nutrient resources.

Tissue and Organ-Specific Metabolic Investigations (non-clinical)

The metabolic roles of alanine can vary significantly between different tissues and organs. L-ALANINE (13C3; 15N) facilitates the investigation of these tissue-specific metabolic pathways in non-clinical research models.

Hepatic Alanine Metabolism and Glucose Homeostasis Research

The liver is a central hub for metabolism, and alanine plays a crucial role in the glucose-alanine cycle, a pathway that is vital for maintaining blood glucose levels. escholarship.orgcreative-proteomics.com In this cycle, alanine is transported from muscle to the liver, where it is converted to pyruvate and then used for gluconeogenesis, the synthesis of new glucose. escholarship.orgcreative-proteomics.com

Research using isotopically labeled alanine has provided detailed insights into hepatic gluconeogenesis. nih.govbiorxiv.org Studies in rat liver have used ¹³C-labeled alanine to investigate the flux through various metabolic pathways under gluconeogenic conditions. nih.gov These investigations have helped to quantify the relative activities of enzymes like pyruvate carboxylase and pyruvate dehydrogenase, providing a clearer understanding of how the liver regulates glucose production from amino acids. nih.gov Furthermore, studies have shown that the expression of hepatic GPT2 is increased in models of diet-induced obesity, suggesting a role for augmented glucose-alanine cycling in the development of hyperglycemia. escholarship.org

Brain Alanine Metabolism and Neurotransmitter Precursor Dynamics

In the brain, alanine metabolism is linked to neurotransmitter synthesis and nitrogen shuttling between different cell types, such as neurons and astrocytes. nih.govbiorxiv.org Stable isotope tracing with labeled alanine has been employed to elucidate these complex interactions.

Studies using ¹⁵N-labeled alanine in brain slices have shown that the nitrogen from alanine is rapidly incorporated into glutamate (B1630785), GABA, and aspartate, all of which are important neurotransmitters or their precursors. nih.gov This demonstrates the role of alanine in providing the amino groups necessary for neurotransmitter synthesis.

Furthermore, research investigating the glutamate-glutamine cycle, a critical process for recycling neurotransmitters, suggests that alanine may act as an important carrier for ammonia (B1221849) transfer between glial cells and neurons. nih.govmdpi.com By using ¹³C,¹⁵N-labeled alanine, researchers can trace the movement of both the carbon skeleton and the amino group, providing a more complete picture of alanine's role in supporting neuronal function and maintaining nitrogen balance within the brain. nih.gov For example, in the larval central nervous system of Drosophila, ¹⁵N₂-glutamine tracing showed high fractional enrichment in alanine, indicating that the CNS imports and metabolizes glutamine into other amino acids, including alanine. biorxiv.org

Research AreaKey Findings with L-ALANINE (13C3; 15N)
Cellular Energy Production Alanine serves as a carbon source for the TCA cycle in cancer cells, sustaining bioenergetics. escholarship.org
Cellular Growth Labeled carbon and nitrogen from alanine are incorporated into new amino acids, fatty acids, and nucleotides. escholarship.orgnih.govaacrjournals.org
Subcellular Metabolism Alanine metabolism is compartmentalized, with key steps occurring in the mitochondria of pancreatic cancer cells. nih.govaacrjournals.org
Hepatic Metabolism Alanine is a major substrate for gluconeogenesis in the liver. creative-proteomics.comnih.gov
Brain Metabolism Alanine provides nitrogen for the synthesis of neurotransmitters like glutamate and GABA. nih.gov

Skeletal Muscle Alanine Turnover and Energy Substrate Shuttles

L-AlanINE (13C3; 15N) is instrumental in quantifying skeletal muscle protein synthesis and understanding the dynamics of the glucose-alanine cycle. This cycle is a key process for transporting nitrogen from muscle to the liver. During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate, forming alanine. This alanine is then released into the bloodstream and taken up by the liver, where it is converted back to pyruvate for gluconeogenesis, while the nitrogen is incorporated into urea (B33335).

Studies utilizing L-ALANINE (13C3; 15N) have provided detailed insights into the rates of whole-body protein synthesis and breakdown. physiology.org For instance, research on the effects of branched-chain amino acid (BCAA) supplementation during bed rest used L-[U-¹³C₃]alanine to trace glucose production and gluconeogenesis from alanine. physiology.org These studies help to elucidate how nutritional interventions can impact muscle protein metabolism. The rapid turnover of alanine makes it an excellent tracer for detecting changes in protein synthesis rates. nih.gov

Table 1: Research Findings on Skeletal Muscle Alanine Turnover
Research FocusKey Findings with L-ALANINE (13C3; 15N)Reference
Protein Turnover and Gluconeogenesis Used to determine whole-body protein synthesis and the contribution of alanine to glucose production. physiology.org
Muscle Protein Synthesis The rapid turnover of alanine allows for sensitive detection of changes in muscle protein synthesis rates. nih.gov
Effect of BCAA Supplementation Traced the impact of BCAA on gluconeogenesis from alanine during periods of muscle disuse (bed rest). physiology.org

Intercellular Metabolic Crosstalk

The exchange of metabolites between different cell types is fundamental for tissue function. L-ALANINE (13C3; 15N) has proven invaluable in deciphering this metabolic crosstalk in various biological contexts.

Neuron-Astrocyte Metabolic Interactions via Alanine Shuttles

In the brain, a complex metabolic relationship exists between neurons and astrocytes. The astrocyte-neuron lactate (B86563) shuttle is a well-established concept, but emerging evidence highlights the importance of an alanine-lactate shuttle for transferring nitrogen from neurons to astrocytes. frontiersin.org Studies using ¹³C-labeled alanine have shown that astrocytes rapidly convert a significant portion of alanine to lactate. frontiersin.org This process is crucial for maintaining the glutamate-glutamine cycle, which is essential for neurotransmitter recycling and preventing excitotoxicity. biorxiv.orgmdpi.com The use of L-ALANINE (13C3; 15N) allows for the simultaneous tracking of both carbon and nitrogen, providing a more complete picture of these intercellular shuttles and their role in supporting neuronal function. researchgate.net

Table 2: Neuron-Astrocyte Metabolic Interactions
Metabolic ProcessRole of Alanine ShuttleKey Findings with Labeled AlanineReference
Nitrogen Transfer Shuttles nitrogen from neurons to astrocytes.Astrocytes efficiently convert alanine to lactate. frontiersin.org
Glutamate-Glutamine Cycle Supports the recycling of neurotransmitters.Labeled nitrogen from alanine is incorporated into glutamate and glutamine. mdpi.comresearchgate.net
Energy Substrate Provides lactate as an energy source for neurons.Demonstrates the metabolic coupling between astrocytes and neurons. nih.govsemanticscholar.org

Stromal-Epithelial Metabolic Communication in Tissue Models

In tissues like the pancreas, metabolic communication between different cell types is critical for normal function and can be hijacked in disease states like cancer. Research on pancreatic ductal adenocarcinoma (PDAC) has revealed that cancer cells rely on a symbiotic relationship with surrounding stromal cells, such as pancreatic stellate cells (PSCs), for nutrients like alanine. nih.govaacrjournals.org

By using ¹³C₃- and ¹⁵N-labeled alanine, researchers have demonstrated that PDAC cells have a high demand for this amino acid, which is supplied by the stroma. aacrjournals.org These studies have identified specific amino acid transporters that are upregulated in cancer cells to facilitate this uptake, presenting potential therapeutic targets. nih.govaacrjournals.org The ability to trace the flow of alanine from stromal cells to cancer cells using L-ALANINE (13C3; 15N) has been instrumental in understanding the metabolic vulnerabilities of tumors.

Table 3: Stromal-Epithelial Metabolic Crosstalk in Pancreatic Cancer
Cellular InteractionMetabolic DependencyFindings with Labeled AlanineReference
PSC-PDAC Crosstalk PDAC cells depend on stromal-derived alanine.Traced the transfer of labeled alanine from PSCs to PDAC cells. nih.govaacrjournals.org
Transporter Upregulation PDAC cells upregulate specific alanine transporters.Identified key transporters involved in alanine uptake by cancer cells. nih.govaacrjournals.org
Metabolic Reprogramming Alanine fuels central carbon metabolism and anabolic pathways in PDAC.Showed significant labeling from alanine in TCA cycle intermediates and biosynthetic products. aacrjournals.org

Microbial and Plant Metabolism Research

The applications of L-ALANINE (13C3; 15N) extend beyond mammalian systems to the study of microbial and plant metabolism, providing critical insights into nutrient cycling and biosynthesis.

Microbial Amino Acid Metabolism and Nutrient Cycling

In microbiology, L-ALANINE (13C3; 15N) is used to investigate amino acid metabolism in various microorganisms. For example, studies on the pathogenic amoeba Entamoeba histolytica have used this labeled compound to trace the metabolic fate of cysteine. niph.go.jp These experiments revealed that cysteine is metabolized to alanine, which is then likely excreted to remove excess nitrogen, as the organism lacks a functional urea cycle. niph.go.jp

Furthermore, in the context of the gut microbiome, labeled alanine has been used to study the production of D-alanine by microbial alanine racemases. nih.gov This is significant because D-alanine can act as a signaling molecule in the microbiome-gut-brain axis. nih.gov L-ALANINE (13C3; 15N) has also been employed as an internal standard in metabolomics studies of cyanobacteria to correct for variations during sample extraction and analysis, ensuring the accuracy of metabolic profiling. frontiersin.org

Table 4: Microbial Metabolism Research Findings
Organism/SystemResearch FocusKey Findings with L-ALANINE (13C3; 15N)Reference
Entamoeba histolytica Cysteine metabolismCysteine is converted to alanine for nitrogen excretion. niph.go.jp
Gut Microbiome D-alanine productionTraced the conversion of L-alanine to D-alanine by microbial enzymes. nih.gov
Cyanobacteria MetabolomicsUsed as an internal standard for accurate quantification of metabolites. frontiersin.org

Plant Alanine Biosynthesis, Transport, and Secondary Metabolism

In plant science, L-ALANINE (13C3; 15N) is a valuable tool for studying nitrogen uptake, assimilation, and the biosynthesis of various compounds. Studies in cucumber seedlings have used this dual-labeled alanine to demonstrate that plants can take up intact amino acids from the soil, although they are rapidly metabolized. nih.govfrontiersin.org The use of universally labeled L-Ala-¹³C₃,¹⁵N confirmed that carbon atoms from alanine, other than the carboxyl-carbon, are incorporated into other amino acids like glutamate and glutamine. nih.govfrontiersin.org

In tea plants (Camellia sinensis), stable isotope-labeled alanine has been used to elucidate the biosynthetic pathway of theanine, a unique amino acid responsible for the characteristic taste of tea. acs.org These tracing experiments revealed that alanine is a precursor to glutamate, which is then involved in theanine synthesis. acs.org Additionally, research on the defensive compounds in leaf beetles has shown that they can produce toxins from plant-derived β-alanine, a process that can be traced using labeled precursors. rsc.org

Table 5: Plant Metabolism Research Findings
Plant/OrganismResearch FocusKey Findings with L-ALANINE (13C3; 15N)Reference
Cucumber (Cucumis sativus) Nitrogen uptake and metabolismConfirmed uptake of intact alanine and its rapid conversion to other amino acids. nih.govfrontiersin.org
Tea Plant (Camellia sinensis) Theanine biosynthesisShowed that alanine is converted to theanine via glutamate. acs.org
Leaf Beetles Toxin biosynthesisTraced the origin of defensive compounds to plant-derived β-alanine. rsc.org

Computational and Data Analysis Strategies for Isotopic Tracing Data

Advanced Statistical Approaches for Isotopic Data Interpretation

Estimating the single best-fit set of fluxes is not sufficient; it is also crucial to assess the reliability and statistical significance of these estimates. A major drawback of early flux estimation methods was the failure to produce confidence limits for the calculated fluxes, making interpretation difficult. nih.gov

Modern MFA software incorporates statistical tests to validate the results. A common method is the chi-square (χ²) goodness-of-fit test, which assesses whether the discrepancies between the model-simulated data and the experimental measurements are statistically significant. If the fit is deemed acceptable, the software can then calculate confidence intervals (e.g., 95% confidence intervals) for each estimated flux. These intervals provide a range in which the true flux value is likely to lie. Wide confidence intervals may indicate that a particular flux is poorly determined by the available data, suggesting a need for alternative tracer experiments to improve resolution.

Data Visualization Techniques for Isotopic Enrichment Patterns

In metabolic research utilizing stable isotope tracers like L-ALANINE (¹³C₃; ¹⁵N), the visualization of isotopic enrichment patterns is a critical step in interpreting complex datasets. Effective visualization techniques transform raw mass spectrometry or NMR data into comprehensible formats, revealing the flow of atoms through metabolic pathways. These graphical representations are essential for identifying significant changes in metabolic fluxes between different experimental conditions and for presenting findings in a clear, concise manner.

A primary method for visualizing labeling patterns from isotope tracing is the use of stacked bar graphs. nih.gov These graphs effectively display the mass isotopomer distributions (MIDs) of a metabolite, where each segment of a bar represents the fractional abundance of a specific isotopologue (e.g., M+0, M+1, M+2, etc.). For L-ALANINE (¹³C₃; ¹⁵N), which has a fully labeled isotopologue of M+4, a stacked bar chart can illustrate how the proportions of unlabeled, partially labeled, and fully labeled alanine (B10760859) change over time or between different experimental groups.

Another common visualization method involves plotting the enrichment of isotopologues over time. Line graphs can be used to model the rate of incorporation of the ¹⁵N label into the amino acid pool, tracking the decay of the unlabeled (M0) isotopomer. frontiersin.org This provides a dynamic view of metabolic turnover rates.

For comparing enrichment patterns across numerous metabolites and experimental conditions simultaneously, clustered heat maps are a powerful tool. nih.gov In a heat map, colors represent the degree of isotopic enrichment, allowing researchers to quickly identify patterns and correlations in large datasets. For instance, a heat map could display the enrichment of various amino acids derived from the labeled L-alanine tracer across different cell lines or treatment conditions. Hierarchical clustering can be applied to group metabolites or conditions with similar labeling dynamics, revealing coordinated metabolic responses. nih.gov

Metabolic flux maps offer a systems-level visualization of metabolism. nih.gov In these diagrams, metabolic pathways are represented as networks, and the thickness or color of the lines connecting metabolites can represent the calculated flux values. nih.gov This provides an intuitive depiction of how the carbon and nitrogen from L-ALANINE (¹³C₃; ¹⁵N) are distributed throughout the metabolic network.

Advanced visualization techniques can also be applied, especially for mass spectrometry imaging data. Methods like t-distributed Stochastic Neighbor Embedding (t-SNE) and Uniform Manifold Approximation and Projection (UMAP) can reduce the dimensionality of complex datasets and visualize spatial distributions of isotopologues within tissues as 2D heat maps or RGB color images. nih.gov

The following data tables represent typical datasets that would be used to generate these visualizations for L-ALANINE (¹³C₃; ¹⁵N).

Table 1: Mass Isotopomer Distribution (MID) of Alanine in Control vs. Treated Cells

This table shows the fractional abundance of different alanine isotopologues after introducing L-ALANINE (¹³C₃; ¹⁵N). This data is suitable for visualization using stacked bar charts.

IsotopologueControl Group (Fractional Abundance)Treated Group (Fractional Abundance)
M+0 (Unlabeled)0.650.45
M+10.150.18
M+20.080.12
M+30.070.15
M+4 (from ¹³C₃, ¹⁵N)0.050.10

Table 2: Time-Course of L-ALANINE (¹⁵N) Enrichment

This table illustrates the decay of the unlabeled (M0) fraction of the alanine pool over time, indicating the rate of new alanine synthesis or uptake incorporating the ¹⁵N label. This data is typically visualized with a line graph. frontiersin.org

Time Point (Hours)M0 Fractional Abundance (Mean)Standard Deviation
01.000.00
20.850.04
40.680.05
80.450.06
160.250.04
240.180.03

Table 3: Heat Map Data for Amino Acid Enrichment from L-ALANINE (¹³C₃; ¹⁵N) Tracer

This table shows the atom percent enrichment (APE) in several amino acids across different experimental conditions. This data is ideal for visualization as a heat map to compare metabolic reprogramming. nih.gov

Amino AcidCondition A (APE %)Condition B (APE %)Condition C (APE %)
Alanine45.265.830.1
Glutamate (B1630785)25.635.120.5
Aspartate18.928.415.3
Serine5.38.94.1
Proline12.119.710.2

Table 4: Calculated Metabolic Fluxes from L-ALANINE (¹³C₃; ¹⁵N)

This table presents the calculated rates of metabolic reactions (fluxes) related to alanine metabolism, often visualized on a network map where arrow thickness corresponds to the flux value. nih.gov

Reaction (Flux)Relative Flux Value (Control)Relative Flux Value (Treated)
Pyruvate (B1213749) -> Alanine100150
Alanine -> Glutamate4065
Alanine -> TCA Cycle2545
Serine -> Pyruvate6055

Future Directions and Methodological Advancements

Development of Novel Isotopic Labeling Strategies

The utility of L-ALANINE (13C3; 15N) is intrinsically linked to the methods available for its synthesis and incorporation into biological systems. Future research is focused on creating more sophisticated labeling strategies to answer increasingly complex biological questions.

One area of development is site-specific and stereo-specific labeling . While uniform labeling with 13C and 15N provides a general overview of metabolic fate, the ability to selectively label specific atoms within the alanine (B10760859) molecule can provide more granular insights into enzymatic reactions. For instance, scramble-free 13C labeling of the carbonyl of alanine is possible via the addition of 1-[13C]-alanine. nih.gov Additionally, labeling the alanine methyl group can be achieved by adding other metabolites to suppress crosstalk between biosynthesis pathways. nih.gov These approaches are critical for dissecting the contributions of different metabolic pathways to alanine synthesis and degradation.

Another promising avenue is the development of dynamic labeling strategies . These methods involve the controlled introduction of labeled precursors over time to study the temporal dynamics of metabolic fluxes. This approach can reveal how metabolic pathways adapt to various stimuli or perturbations, providing a more dynamic picture of cellular metabolism than traditional steady-state labeling experiments.

Furthermore, there is a growing interest in reverse labeling . In this technique, unlabeled alanine is introduced into a system where all other amino acids are isotopically labeled. utoronto.ca This allows for the specific tracking of alanine's metabolic contributions without the confounding factor of its own label being incorporated into other molecules. utoronto.ca

Integration with Multi-Omics Data for Systems-Level Understanding

The true power of L-ALANINE (13C3; 15N) as a tracer is fully realized when its data is integrated with other "omics" technologies, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a holistic, systems-level view of how metabolic pathways are regulated and interconnected with other cellular processes.

By combining stable isotope tracing with these other datasets, researchers can build more comprehensive models of cellular metabolism. nih.gov For example, changes in the expression of genes and proteins involved in alanine metabolism can be correlated with alterations in metabolic fluxes determined by L-ALANINE (13C3; 15N) tracing. This integrated analysis can help to identify key regulatory nodes and control points within metabolic networks.

The integration of metabolomics data with computational models like flux balance analysis (FBA) and metabolic flux analysis (MFA) is particularly powerful. nih.gov These models use the constraints of a known metabolic network to predict the flow of metabolites through the system. nih.gov Data from L-ALANINE (13C3; 15N) tracing experiments can be used to refine and validate these models, leading to more accurate predictions of metabolic behavior under different conditions. nih.gov

Advancements in In Situ and Non-Invasive Tracing Methodologies

A significant challenge in metabolic research has been the ability to study metabolic processes in their native environment without disrupting the system. Recent advancements in analytical techniques are making in situ and non-invasive tracing with stable isotopes like L-ALANINE (13C3; 15N) a reality.

Hyperpolarized 13C MRI is an emerging imaging technique that dramatically increases the signal of 13C-labeled molecules, allowing for real-time, non-invasive investigation of metabolic pathways in vivo. nih.gov Studies have used hyperpolarized [1-13C]pyruvate to image its conversion to lactate (B86563) and alanine in real-time, providing valuable insights into tumor metabolism. nih.govresearchgate.netpsu.edu This technology holds immense promise for translating findings from basic research into clinical applications, such as cancer diagnosis and monitoring treatment response. frontiersin.org

Another area of progress is the development of minimally invasive sampling techniques . These methods allow for the collection of small samples from living organisms over time, enabling the study of dynamic metabolic changes without the need for terminal procedures. For example, techniques for the in situ monitoring of pore water stable isotopes in soil and trees have been developed, paving the way for similar approaches in animal and human studies. copernicus.orgd-nb.info

Challenges and Opportunities in Quantitative Isotope Tracing Studies

Despite the significant progress, several challenges remain in the quantitative analysis of isotope tracing data. However, these challenges also present opportunities for future innovation.

One of the primary challenges is the accurate quantification of metabolic fluxes . This requires sophisticated mathematical modeling and careful experimental design to account for factors such as isotopic non-steady state, metabolic compartmentation, and the contributions of multiple substrates to a single product. yuntsg.comnih.gov The development of more robust and user-friendly software for metabolic flux analysis is an ongoing area of research.

Another challenge is data interpretation . The large and complex datasets generated by modern metabolomics experiments can be difficult to interpret. Developing new computational tools and visualization methods is crucial for extracting meaningful biological insights from this data.

The following table summarizes some of the key challenges and opportunities in quantitative isotope tracing with L-ALANINE (13C3; 15N):

Challenges and Opportunities in Quantitative Isotope Tracing

ChallengeOpportunity
Complexity of biological systems: Metabolic networks are highly interconnected and regulated.Systems biology approaches: Integrating multi-omics data can provide a more complete picture of metabolic regulation.
Isotopic scrambling: The label from L-ALANINE (13C3; 15N) can be transferred to other molecules, complicating data analysis. nih.govAdvanced labeling strategies: Site-specific and reverse labeling can help to minimize scrambling and provide more specific information. nih.govutoronto.ca
In vivo studies: It is difficult to perform controlled tracer experiments in living organisms.Non-invasive imaging techniques: Hyperpolarized 13C MRI allows for real-time metabolic imaging in vivo. nih.gov
Data analysis and modeling: Quantifying metabolic fluxes from isotope tracing data is computationally intensive. nih.govImproved software and algorithms: The development of new computational tools will make flux analysis more accessible and accurate.
Standardization of methods: Lack of standardized protocols can make it difficult to compare results across different studies.Community-led initiatives: Establishing best practices and reporting standards will improve the reproducibility and reliability of isotope tracing studies.

Q & A

Q. How is L-Alanine (¹³C₃; ¹⁵N) synthesized, and what methodological considerations ensure isotopic purity?

L-Alanine (¹³C₃; ¹⁵N) is synthesized via enzymatic or chemical methods using isotopically labeled precursors (e.g., ¹³C-pyruvate and ¹⁵N-ammonia). Enzymatic synthesis ensures stereochemical fidelity, while chemical routes require rigorous purification to eliminate unlabeled byproducts. Isotopic purity (>99%) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy . Critical steps include precursor isolation, reaction pH control, and post-synthesis purification using ion-exchange chromatography .

Q. What metabolic pathways can L-Alanine (¹³C₃; ¹⁵N) trace in vivo, and how are these pathways validated experimentally?

L-Alanine (¹³C₃; ¹⁵N) is used to study gluconeogenesis, amino acid catabolism, and the glucose-alanine cycle. In in vivo models, isotopic enrichment in downstream metabolites (e.g., pyruvate, glutamate) is quantified via liquid chromatography-tandem MS (LC-MS/MS). Validation requires parallel experiments with unlabeled alanine to establish baseline metabolic flux and correct for natural isotope abundance .

Q. Which analytical techniques are optimal for characterizing L-Alanine (¹³C₃; ¹⁵N) in complex biological matrices?

  • NMR spectroscopy : Detects ¹³C and ¹⁵N nuclei in intact molecules, enabling structural confirmation and tracking of isotopic labels in metabolic intermediates .
  • Gas chromatography-MS (GC-MS) : Requires derivatization (e.g., n-heptafluorobutyric anhydride) to enhance volatility. Negative chemical ionization (NCI) mode improves sensitivity for ¹⁵N detection .
  • LC-MS/MS : Quantifies low-abundance labeled metabolites in tissues/fluids with high specificity .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) using L-Alanine (¹³C₃; ¹⁵N) resolve contradictions in isotopic tracer data?

MFA integrates isotopomer distribution data to model metabolic networks. Discrepancies arise from compartmentalized labeling (e.g., mitochondrial vs. cytosolic pools) or cross-talk between pathways. To resolve these, use parallel labeling experiments (e.g., ¹³C-glucose + ¹⁵N-alanine) and computational tools like INCA or OpenMETA. Validate with isotopic dilution assays to correct for intracellular dilution effects .

Q. What experimental designs mitigate interference from endogenous alanine in isotopic enrichment studies?

  • Stable isotope standard addition : Spike samples with known quantities of L-Alanine (¹³C₃; ¹⁵N) to create calibration curves .
  • Pulse-chase protocols : Administer labeled alanine transiently and track its depletion over time .
  • Germ-free models : Use microbiota-deficient organisms to eliminate microbial interference in amino acid metabolism .

Q. How does enantiomer-specific isotopic analysis (e.g., D- vs. L-alanine-¹⁵N) impact data interpretation in microbial studies?

D-Alanine-¹⁵N is selectively incorporated into bacterial peptidoglycans, while L-Alanine-¹⁵N dominates eukaryotic systems. GC/combustion/isotope ratio MS (GC/C/IRMS) with chiral columns enables baseline resolution of enantiomers. For example, Bacillus subtilis peptidoglycans show δ¹⁵N depletion in D-alanine by ~2‰ compared to L-forms, reflecting enzymatic discrimination .

Key Methodological Recommendations

  • Sample preparation : Avoid freeze-thaw cycles to prevent isotopic exchange. Store labeled alanine at -20°C in anhydrous conditions .
  • Data normalization : Use internal standards (e.g., ¹³C₆-glucose) to correct for instrument drift in MS workflows .
  • Ethical compliance : Adhere to biosafety protocols when using labeled compounds in in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.